

An In-depth Technical Guide to the Molecular Properties and Characterization of C12H9I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodobiphenyl*

Cat. No.: *B074954*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula C12H9I, focusing on its molecular weight, isomeric structures, and the experimental protocols required for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Molecular Data

The molecular formula C12H9I represents a class of iodinated aromatic compounds. The theoretical molecular weight has been calculated based on the atomic weights of its constituent elements. Several isomers of C12H9I exist, with the most common being iodobiphenyls. The properties of these isomers can vary based on the position of the iodine atom on the biphenyl scaffold.

A summary of the key quantitative data for C12H9I and its common isomers is presented in the table below.

Property	Value	Isomer
Molecular Formula	C ₁₂ H ₉ I	All Isomers
Molecular Weight	280.10 g/mol	All Isomers[1]
Melting Point	110-114 °C	4-Iodobiphenyl[2]
26.5 °C	3-Iodobiphenyl[3]	
Boiling Point	322.7 °C	4-Iodobiphenyl[2]
300 °C	2-Iodobiphenyl[1]	
114-115 °C at 0.1 Torr	3-Iodobiphenyl[3]	
Density	1.584 g/cm ³	4-Iodobiphenyl[2]
1.59 g/mL at 25 °C	2-Iodobiphenyl[1]	
Refractive Index	1.64	4-Iodobiphenyl[2]
1.662 (at 20 °C)	2-Iodobiphenyl[1]	

Experimental Protocols

Due to the isomeric nature of C₁₂H₉I, the following sections provide generalized yet detailed experimental protocols for the synthesis and characterization of a representative isomer, **4-iodobiphenyl**. These methodologies can be adapted for other isomers with appropriate modifications.

Synthesis: Electrophilic Iodination of Biphenyl

This protocol describes a common method for the synthesis of iodoarenes through electrophilic aromatic substitution.[4]

Materials:

- Biphenyl
- Molecular Iodine (I₂)

- An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a mixture of potassium iodide and potassium iodate)[4]
- A suitable solvent (e.g., glacial acetic acid or an aqueous medium)[4]
- Sodium thiosulfate solution
- Dichloromethane or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Dissolve biphenyl in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add molecular iodine to the solution.
- Slowly add the oxidizing agent to the reaction mixture. The choice of oxidant will depend on the desired reactivity and reaction conditions.[4]
- Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product into an organic solvent such as dichloromethane.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure iodobiphenyl isomer.

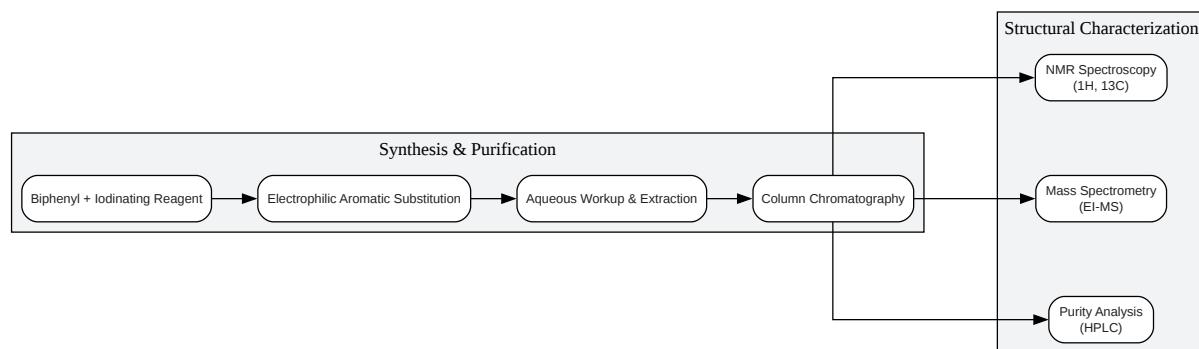
Characterization: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

- ^1H NMR Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified C₁₂H₉I isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
 - Expected Chemical Shifts: Aromatic protons typically resonate in the range of 6.5-8.5 ppm. [5] The exact chemical shifts and coupling patterns will depend on the substitution pattern of the iodine atom on the biphenyl rings.[6]
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Use the same sample prepared for ^1H NMR.
 - Data Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Expected Chemical Shifts: Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[7] The number of distinct signals will indicate the symmetry of the molecule.

2. Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: Prepare a dilute solution of the C₁₂H₉I isomer in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization Method: Electron Ionization (EI) is a common technique for this type of compound.

- Data Acquisition: Obtain the mass spectrum.
- Expected Results:
 - Molecular Ion Peak (M^+): A prominent peak at m/z corresponding to the molecular weight of $C_{12}H_9I$ (280.10).
 - Isotopic Pattern: Due to the presence of iodine (a monoisotopic element in this context), a distinct isotopic pattern is not expected for the molecular ion peak itself, unlike for compounds containing chlorine or bromine.^[8] However, the high mass of iodine will be readily apparent.
 - Fragmentation Pattern: The fragmentation pattern will provide information about the structure of the molecule. Common fragmentation pathways for aromatic halides include the loss of the halogen atom and cleavage of the biphenyl linkage.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a synthesized $C_{12}H_9I$ compound and a conceptual representation of its general structure.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobiphenyl 96 2113-51-1 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Properties and Characterization of C₁₂H₉I]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074954#molecular-weight-and-formula-of-c12h9i\]](https://www.benchchem.com/product/b074954#molecular-weight-and-formula-of-c12h9i)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com